molecular formula C14H19NO4 B8658340 4-(2,2-Diethoxyethyl)-1,4-benzoxazin-3-one

4-(2,2-Diethoxyethyl)-1,4-benzoxazin-3-one

Cat. No. B8658340
M. Wt: 265.30 g/mol
InChI Key: WXXHUYRWFPBFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Diethoxyethyl)-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

4-(2,2-diethoxyethyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C14H19NO4/c1-3-17-14(18-4-2)9-15-11-7-5-6-8-12(11)19-10-13(15)16/h5-8,14H,3-4,9-10H2,1-2H3

InChI Key

WXXHUYRWFPBFHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C(=O)COC2=CC=CC=C21)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 2H-1,4-benzoxazin-3(4H)-one (1.0 g, 6.64 mmol) in dimethylacetamide (5 mL); add potassium tert-butoxide (1.54 g, 13.28 mmol); and stir at ambient temperature for 5 minutes. Add 2-bromo-1,1-diethoxyethane (10.1 mL, 66.4 mmol) and tetra-N-butylammonium iodide (2.49 g, 6.64 mmol). Heat the reaction mixture to 80° C. and stir for 2 hours. Thereafter allow the reaction to cool to ambient temperature. Dilute the reaction mixture with Et2O and water; separate the layers; and extract the aqueous layer with additional Et2O. Combine the organic extracts; dry over Na2SO4; filter; and concentrate the filtrate under reduced pressure. Purify via flash column chromatography using a step gradient of 0%, 10%, 20% and 30% of EtOAc in hexanes. Concentrate the desired fractions to afford the title compound (1.65 g, 93.7%) as a waxy solid. 1H (300 MHz, CDCl3): δ 7.36-7.32 (m, 1H), 7.03-6.97 (m, 3H), 4.78 (t, J=5.5 Hz, 1H), 4.59 (s, 2H), 4.02 (d, J=5.5 Hz, 2H), 3.81-3.70 (m, 2H), 3.58-3.48 (m, 2H), 1.16 (t, J=7.0 Hz, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
10.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
tetra-N-butylammonium iodide
Quantity
2.49 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
93.7%

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